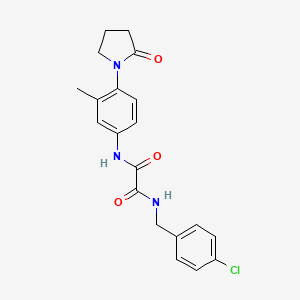![molecular formula C16H13F2N3OS B2668513 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea CAS No. 1334374-28-5](/img/structure/B2668513.png)
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea” is a complex organic molecule that contains a benzothiazole ring structure, which is a type of heterocyclic compound . Benzothiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The presence of fluorine atoms on the benzothiazole ring could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Benzothiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The presence of fluorine atoms and the urea group in “this compound” could influence its solubility and other properties.
Scientific Research Applications
Photovoltaic Applications
Studies have shown that compounds related to 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea exhibit significant potential in photovoltaic applications, especially in the development of polymer solar cells. The research by Wang et al. (2013) on 5,6-Difluorobenzo[c][1,2,5]thiadiazole-based donor–acceptor polymers highlights the impact of fluorine atoms and branched alkyl chains on π–π stacking, material properties, and ultimately, on power conversion efficiency in bulk heterojunction solar cells (Wang et al., 2013). Similarly, the introduction of fluorine atoms in polymers, as demonstrated by Li et al. (2014) with 5-alkyloxy-6-fluorobenzothiadiazole units, can enhance solubility and photovoltaic performance due to the lowering of HOMO and LUMO energy levels (Li et al., 2014).
Electroluminescence and Electrochromism
Compounds structurally related to this compound have been investigated for their electroluminescent and electrochromic properties. Woodward et al. (2017) synthesized thiazolothiazole derivatives that exhibit strong blue fluorescence and distinctive reversible electrochromism, which are promising for optoelectronic applications (Woodward et al., 2017).
Synthetic Chemistry and Organic Synthesis
The synthetic versatility of compounds like this compound is showcased in the development of new synthetic protocols. Colella et al. (2018) demonstrated a synthetic protocol for preparing thiazoles, which are significant in drug discovery, indicating the utility of such compounds in medicinal chemistry (Colella et al., 2018). Additionally, Xu et al. (2022) detailed a protocol for synthesizing 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole, further illustrating the compound's relevance in organic synthesis (Xu et al., 2022).
Future Directions
Future research on “1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea” could involve further studies on its synthesis, properties, and biological activity. This could include investigations into its potential uses in medicine or other fields, based on the known properties of similar benzothiazole compounds .
properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3OS/c17-11-8-12(18)14-13(9-11)23-16(20-14)21-15(22)19-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCQLJCMGRFWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668430.png)



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2668436.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide](/img/structure/B2668441.png)





![Ethyl 2-{[(3,4-dichlorophenyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2668448.png)
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)